N-(5-chloro-2,4-dimethoxyphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a structurally complex molecule featuring:
- A 1,2,4-oxadiazole ring linked to a 4-methylphenyl group, a heterocyclic motif known for metabolic stability and hydrogen-bonding capabilities.
- An acetamide bridge connecting the pyridinone and aryl groups, a common feature in bioactive molecules for balancing solubility and membrane permeability.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O5/c1-14-4-6-15(7-5-14)23-27-24(34-28-23)16-8-9-22(31)29(12-16)13-21(30)26-18-10-17(25)19(32-2)11-20(18)33-3/h4-12H,13H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMAKCRGNIXHMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC(=C(C=C4OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities based on recent research findings.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 485.9 g/mol. The compound features a chloro-substituted dimethoxyphenyl group and a 1,2,4-oxadiazole moiety, which are known to influence its biological properties.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazole exhibit a wide range of anticancer activities. In particular, compounds containing this moiety have shown significant inhibitory effects against various cancer cell lines. For instance, studies have reported that certain oxadiazole derivatives possess IC50 values in the micromolar range against human cancer cell lines such as colorectal and lung adenocarcinomas .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT-29 (Colorectal) | 10.5 |
| Compound B | A549 (Lung) | 15.3 |
| N-(5-chloro-2,4-dimethoxyphenyl)-... | Various | TBD |
Anti-inflammatory Effects
In vivo studies have demonstrated that oxadiazole derivatives can exhibit anti-inflammatory properties. For example, compounds similar to N-(5-chloro-2,4-dimethoxyphenyl)-... have been shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research on related oxadiazole compounds indicates activity against various bacterial strains and fungi . The presence of the oxadiazole ring is often linked to enhanced interaction with microbial enzymes or membranes.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 µg/mL |
| Compound D | S. aureus | 16 µg/mL |
The biological activity of N-(5-chloro-2,4-dimethoxyphenyl)-... is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The oxadiazole unit may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Interference with Cell Signaling : It may disrupt signaling pathways that promote tumor growth or inflammatory responses.
- Induction of Apoptosis : Some studies suggest that similar compounds can trigger apoptotic pathways in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of compounds with similar structures:
- Study on Oxadiazole Derivatives : A study evaluated a series of oxadiazole derivatives for their anticancer properties, revealing that modifications in the phenyl ring significantly enhanced activity against specific cancer cell lines .
- Inflammation Model : Another study demonstrated the anti-inflammatory effects of an oxadiazole derivative in a rat model induced with carrageenan, showing reduced paw edema compared to controls .
Comparison with Similar Compounds
Heterocycle Variations
- 1,2,4-Oxadiazole (Target vs. ): Both compounds incorporate this heterocycle, but ’s analog includes a pyrazole ring instead of pyridinone. Pyridinone’s hydrogen-bonding capacity may enhance target binding compared to pyrazole’s aromaticity .
- 1,3,4-Oxadiazole (): Positional isomerism (1,3,4 vs.
Substituent Effects
- Chloro vs. Methoxy Groups : The target’s 5-chloro-2,4-dimethoxyphenyl group balances electron-withdrawing (Cl) and electron-donating (OCH₃) effects, contrasting with ’s 4-methoxyphenyl and 2-chlorobenzyl groups. Chlorine at C5 (target) may reduce steric hindrance compared to C2-benzyl substitution () .
- Methyl vs. Sulfanyl Groups : The target’s 4-methylphenyl group increases lipophilicity, while sulfanyl-containing analogs () may exhibit altered redox properties or metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
